4-Bromo-2-methyl-6-nitroquinoline
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Overview
Description
4-Bromo-2-methyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-6-nitroquinoline typically involves the bromination, nitration, and methylation of quinoline derivatives. One common method includes the bromination of 2-methylquinoline followed by nitration. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 4-amino-2-methyl-6-nitroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-methyl-6-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its activity .
Comparison with Similar Compounds
- 4-Bromo-2-methyl-6-nitroaniline
- 2-Methylquinoline
- 6-Nitroquinoline
Comparison: 4-Bromo-2-methyl-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these functional groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 |
InChI Key |
PSKSVZWMQDVVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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